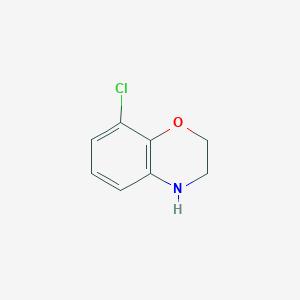

8-chloro-3,4-dihydro-2H-1,4-benzoxazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

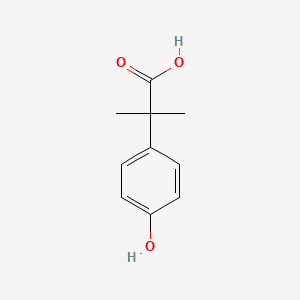

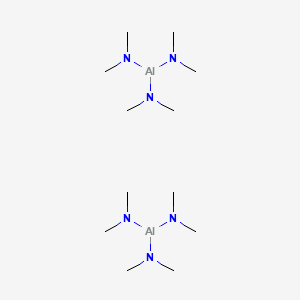

“8-chloro-3,4-dihydro-2H-1,4-benzoxazine” is a chemical compound with the molecular formula C8H8ClNO . It has a molecular weight of 169.61 . The compound is typically stored at 4°C and protected from light .

Synthesis Analysis

While specific synthesis methods for “8-chloro-3,4-dihydro-2H-1,4-benzoxazine” were not found, there are efficient synthesis methods for 3,4-dihydro-1,4-benzoxazine derivatives. These methods involve Lewis acid-catalyzed S N 2-type ring opening of activated aziridines with 2-halophenols followed by Cu (I)-catalyzed intramolecular C-N cyclization in a stepwise fashion .

Molecular Structure Analysis

The InChI code for “8-chloro-3,4-dihydro-2H-1,4-benzoxazine” is 1S/C8H8ClNO/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3,10H,4-5H2 . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

“8-chloro-3,4-dihydro-2H-1,4-benzoxazine” is a liquid at room temperature .

科学的研究の応用

Antimicrobial Applications

The benzoxazine class of compounds, including 8-chloro-3,4-dihydro-2H-1,4-benzoxazine , has been reported to exhibit significant antimicrobial properties. These compounds can be synthesized with various substituents that enhance their activity against a broad spectrum of microbial pathogens. The chloro group at the 8-position of the ring is particularly influential in determining the antimicrobial efficacy of these compounds .

Antiviral Activity

Research indicates that benzoxazine derivatives can also play a role in antiviral therapy. The structural configuration of these molecules allows them to interact with viral components, potentially inhibiting replication or assembly of viral particles. This makes them valuable candidates for further research into treatments for viral infections .

Antihypertensive Effects

One of the therapeutic areas where 8-chloro-3,4-dihydro-2H-1,4-benzoxazine shows promise is in the treatment of hypertension. The compound’s ability to modulate physiological pathways that regulate blood pressure could lead to the development of new antihypertensive drugs .

Antidiabetic Potential

The benzoxazine scaffold has been associated with antidiabetic effects. By influencing insulin release or insulin sensitivity, these compounds could contribute to the management of diabetes mellitus. Further research is needed to fully understand the mechanisms involved and the potential therapeutic benefits .

Anticancer Research

In the field of oncology, benzoxazine derivatives are being explored for their anticancer properties. These compounds may interfere with cancer cell proliferation and survival, making them interesting candidates for the development of novel anticancer agents .

KATP Channel Activation

8-chloro-3,4-dihydro-2H-1,4-benzoxazine: and related compounds have been identified as potential KATP channel activators. These channels play a crucial role in cellular functions, and their modulation can have therapeutic implications in various diseases, including cardiovascular disorders .

AMPA Receptor Modulation

The modulation of AMPA receptors by benzoxazine derivatives represents another area of therapeutic interest. These receptors are involved in fast synaptic transmission in the central nervous system, and their modulation could have implications for the treatment of neurological disorders .

Serotonin-3 (5-HT3) Receptor Antagonism

Benzoxazine derivatives, including 8-chloro-3,4-dihydro-2H-1,4-benzoxazine , have been studied for their potential as serotonin-3 (5-HT3) receptor antagonists. This application is particularly relevant in the context of chemotherapy-induced nausea and vomiting, as well as irritable bowel syndrome .

作用機序

Target of Action

The primary target of the compound 8-Chloro-3,4-dihydro-2H-1,4-benzoxazine is human DNA topoisomerase I . This enzyme plays a crucial role in solving topological problems of DNA during replication, transcription, chromatin assembly, and recombination processes .

Mode of Action

8-Chloro-3,4-dihydro-2H-1,4-benzoxazine interacts with its target, human DNA topoisomerase I, by inhibiting its activity . The compound acts as a potential poison for the enzyme, disrupting its normal function .

Result of Action

The result of 8-Chloro-3,4-dihydro-2H-1,4-benzoxazine’s action is the inhibition of human DNA topoisomerase I . This inhibition can lead to DNA damage, triggering cellular responses such as cell cycle arrest and apoptosis .

Safety and Hazards

The compound has several hazard statements associated with it, including H302, H312, H315, H319, H332, and H335 . These codes indicate various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

将来の方向性

特性

IUPAC Name |

8-chloro-3,4-dihydro-2H-1,4-benzoxazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3,10H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCXOTDTJQCKIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(N1)C=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585697 |

Source

|

| Record name | 8-Chloro-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-chloro-3,4-dihydro-2H-1,4-benzoxazine | |

CAS RN |

939759-05-4 |

Source

|

| Record name | 8-Chloro-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one](/img/structure/B1591165.png)

![(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1591171.png)

![6,7-Dimethylspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1591172.png)